(S)-N1-(Naphthalen-1-yl)-N1-(1-phenylethyl)oxalamide
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Overview
Description
(S)-N1-(Naphthalen-1-yl)-N1-(1-phenylethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring and a phenylethyl group connected through an oxalamide linkage. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1-(Naphthalen-1-yl)-N1-(1-phenylethyl)oxalamide typically involves the reaction of naphthalen-1-ylamine with (S)-1-phenylethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Naphthalen-1-ylamine is reacted with oxalyl chloride to form naphthalen-1-yl isocyanate.
Step 2: The naphthalen-1-yl isocyanate is then reacted with (S)-1-phenylethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N1-(Naphthalen-1-yl)-N1-(1-phenylethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxalamide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted oxalamides, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-N1-(Naphthalen-1-yl)-N1-(1-phenylethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-N1-(Naphthalen-1-yl)-N1-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yloxy-acetic acid derivatives: These compounds share the naphthalene ring structure and have been studied for their antimicrobial properties.
1,8-Naphthalimide derivatives: Known for their use in organic light-emitting diodes (OLEDs) and other electronic applications.
Uniqueness
(S)-N1-(Naphthalen-1-yl)-N1-(1-phenylethyl)oxalamide is unique due to its specific stereochemistry and the presence of both naphthalene and phenylethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18N2O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N'-naphthalen-1-yl-N'-[(1S)-1-phenylethyl]oxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14(15-8-3-2-4-9-15)22(20(24)19(21)23)18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H2,21,23)/t14-/m0/s1 |
InChI Key |
DOTGJPREMIPMCR-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N(C2=CC=CC3=CC=CC=C32)C(=O)C(=O)N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C2=CC=CC3=CC=CC=C32)C(=O)C(=O)N |
Origin of Product |
United States |
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